Cas no 1281093-51-3 (6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline)

6,7-Dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative featuring a pyrrolidine-2-carbonyl scaffold with a propargyl substitution. This compound is of interest in medicinal chemistry due to its structural complexity, combining a rigid tetrahydroisoquinoline core with a flexible pyrrolidine moiety, which may enhance binding selectivity in biological targets. The presence of dimethoxy groups and a propargyl side chain offers potential for further functionalization, making it a versatile intermediate in drug discovery. Its stereochemistry (S-configuration) is critical for enantioselective interactions, while the alkyne group enables click chemistry applications. Suitable for research in neuroscience and enzyme inhibition studies.
6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline structure
1281093-51-3 structure
商品名:6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
CAS番号:1281093-51-3
MF:C19H24N2O3
メガワット:328.405465126038
CID:5845966
PubChem ID:53544544

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
    • (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]methanone
    • EN300-26622858
    • AKOS034792997
    • Z1143333487
    • 1281093-51-3
    • インチ: 1S/C19H24N2O3/c1-4-8-20-9-5-6-16(20)19(22)21-10-7-14-11-17(23-2)18(24-3)12-15(14)13-21/h1,11-12,16H,5-10,13H2,2-3H3/t16-/m0/s1
    • InChIKey: FIWRJHDZGGOIFT-INIZCTEOSA-N
    • ほほえんだ: O=C([C@@H]1CCCN1CC#C)N1CC2C=C(C(=CC=2CC1)OC)OC

計算された属性

  • せいみつぶんしりょう: 328.17869263g/mol
  • どういたいしつりょう: 328.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 42Ų

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622858-0.05g
6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
1281093-51-3 95.0%
0.05g
$212.0 2025-03-20

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline 関連文献

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline and Its Significance in Modern Chemical Biology

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline, identified by the CAS number 1281093-51-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the tetrahydroisoquinoline class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this compound, particularly its dimethoxy substitution pattern and the presence of a propargyl group linked to a pyrrolidine moiety, contribute to its distinctive chemical and pharmacological properties.

The synthesis and characterization of 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline represent a testament to the advancements in organic synthesis techniques. The stereochemistry of the pyrrolidine ring, specifically the (S) configuration at the prochiral center, is crucial for its biological activity. This stereochemical precision underscores the importance of chiral catalysis and resolution techniques in modern drug discovery. The propargyl group introduces a versatile handle for further functionalization, enabling chemists to explore modifications that could enhance pharmacokinetic profiles or target specific biological pathways.

In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their diverse biological activities. These compounds have been implicated in various physiological processes, including neurotransmission, cardiovascular function, and cancer cell proliferation. The dimethoxy substituents in 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline are particularly noteworthy as they can influence electron distribution and metabolic stability. Studies have shown that such modifications can modulate binding affinity to biological targets, making this compound a promising candidate for further investigation.

The pharmacological potential of 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline has been explored in several preclinical studies. Researchers have been particularly interested in its interactions with enzymes and receptors involved in pain signaling and neurodegenerative diseases. The propargyl group offers a unique opportunity for conjugation with other bioactive molecules or imaging agents, potentially enabling novel therapeutic strategies. For instance, recent work has demonstrated the use of propargyl-linked tetrahydroisoquinolines as probes for enzyme inhibition studies, providing valuable insights into drug-target interactions.

The synthetic route to 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-y l)pyrrolidine - 2 - carbonyl ] - 1 , 2 , 3 , 4 - tetrahydroisoquinoline involves multiple steps of stereoselective transformations. Key steps include the formation of the pyrrolidine ring via reductive amination followed by protection-deprotection strategies to achieve the desired stereochemistry. The introduction of the propargyl group is typically accomplished through Sonogashira coupling reactions with terminal alkynes. These synthetic methodologies highlight the sophistication required in modern medicinal chemistry to produce complex molecules with high enantiomeric purity.

The biological evaluation of 6 , 7 - dimethoxy - 2 - [ ( 2 S ) - 1 - ( prop - 2 - yn - 1 - y l ) p y r r o l i n e - 2 - carb o n y l ] - 1 , 2 , 3 , 4 - tetr ahydro iso q u i n o l i n e has revealed intriguing properties that warrant further exploration. In vitro assays have shown activity against enzymes such as monoamine oxidase (MAO), which are implicated in depression and neurodegenerative disorders. Additionally , preliminary data suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production pathways . These findings align with broader trends in drug discovery where multitarget engagement is increasingly valued for achieving synergistic therapeutic effects.

The structural versatility of 6 , 7 - dimethoxy - [ ( ) p y r r o l i n e ] derivatives allows for extensive molecular diversity , enabling researchers to fine-tune properties such as solubility , bioavailability , and metabolic stability . Computational modeling studies have been instrumental in predicting binding modes and optimizing lead structures . By leveraging computational tools alongside experimental data , scientists can accelerate the discovery process significantly . The integration of machine learning algorithms into virtual screening pipelines has further enhanced the efficiency of identifying promising candidates like this one from large compound libraries.

The future directions for research on 6 ,7-dimethoxy-[ ( )]tetrahydroisoquinoline derivatives include exploring their potential as scaffolds for next-generation therapeutics . Advances in biocatalysis and flow chemistry may enable more sustainable synthetic routes while maintaining high yields . Furthermore , investigating prodrug strategies could improve delivery systems , enhancing therapeutic efficacy . Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that address unmet medical needs .

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量